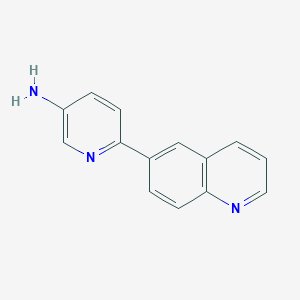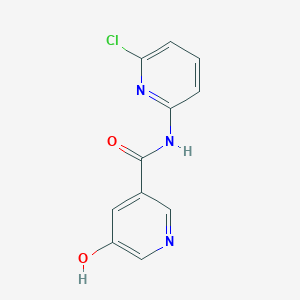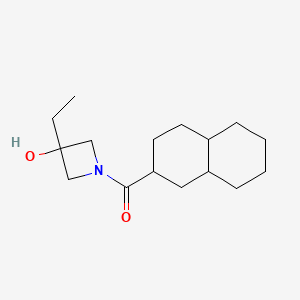
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide, also known as CPES, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. CPES is a sulfonamide derivative that belongs to the family of stilbene compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, this compound has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activities. In materials science, this compound has been explored as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide is not fully understood, but several studies have suggested that it may act as an inhibitor of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation and differentiation. This compound has also been reported to modulate the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to induce apoptosis in cancer cells, inhibit insulin secretion in pancreatic beta cells, and reduce inflammation in animal models of arthritis. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions when working with this compound.
Direcciones Futuras
There are several future directions for the study of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in materials science, such as the synthesis of functional polymers and nanoparticles. Additionally, more studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to optimize its synthesis and experimental conditions. Overall, this compound is a promising compound that has the potential to contribute to various scientific research fields.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide involves the reaction of 2-cyanobenzaldehyde with phenylacetylene in the presence of a base catalyst to form the corresponding stilbene intermediate. The intermediate is then treated with sulfonamide reagent to yield this compound. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to optimize the yield and purity of the compound.
Propiedades
IUPAC Name |
(E)-N-(2-cyanophenyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-12-14-8-4-5-9-15(14)17-20(18,19)11-10-13-6-2-1-3-7-13/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQOVPYFBOQRW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)


![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)




![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
